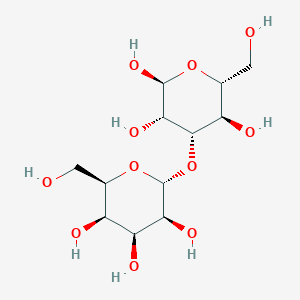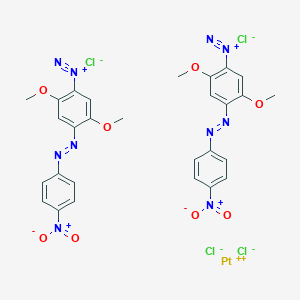
Platinum(II) tetrachlorodianion (fast black)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II) tetrachlorodianion (fast black)2 is a coordination compound that has been widely used in scientific research. This compound is known for its unique properties, including its high reactivity, stability, and ability to bind to DNA. In
Mecanismo De Acción
The mechanism of action of Platinum(II) tetrachlorodianion (fast black)2 involves its ability to bind to DNA. When the compound binds to DNA, it forms covalent bonds with the nitrogen atoms in the DNA bases, which can cause DNA damage and ultimately lead to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.
Efectos Bioquímicos Y Fisiológicos
Platinum(II) tetrachlorodianion (fast black)2 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to DNA, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and ribonucleotide reductase. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Platinum(II) tetrachlorodianion (fast black)2 in lab experiments is its high reactivity, which makes it a valuable tool for studying DNA-protein interactions. However, this compound is also known for its toxicity, which can make it difficult to work with in the lab. Additionally, its stability can be a limitation, as it can be difficult to control the rate of its reaction with other compounds.
Direcciones Futuras
There are many potential future directions for research involving Platinum(II) tetrachlorodianion (fast black)2. One area of interest is the development of new anticancer drugs based on the compound's ability to bind to DNA. Additionally, there is potential for using the compound in the development of new diagnostic tools for DNA-protein interactions. Finally, further research is needed to better understand the compound's mechanism of action and its potential applications in other areas of biochemistry and molecular biology.
In conclusion, Platinum(II) tetrachlorodianion (fast black)2 is a valuable tool for scientific research, particularly in the field of biochemistry. Its ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and developing new anticancer drugs. However, its toxicity and stability can be limitations in lab experiments. Despite these limitations, there are many potential future directions for research involving this compound, including the development of new anticancer drugs and diagnostic tools for DNA-protein interactions.
Métodos De Síntesis
The synthesis of Platinum(II) tetrachlorodianion (fast black)2 involves the reaction of platinum(II) chloride with sodium tetrachloroplatinate(II) in an aqueous solution. The resulting compound is a deep black powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Platinum(II) tetrachlorodianion (fast black)2 has been extensively used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to bind to DNA, which makes it a valuable tool for studying DNA-protein interactions. It has also been used in the development of new anticancer drugs.
Propiedades
Número CAS |
122202-18-0 |
|---|---|
Nombre del producto |
Platinum(II) tetrachlorodianion (fast black)2 |
Fórmula molecular |
C28H24Cl4N10O8Pt |
Peso molecular |
965.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C14H12N5O4.4ClH.Pt/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
AEVGFADEMXSXQW-UHFFFAOYSA-J |
SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Sinónimos |
platinum(II) tetrachlorodianion (Fast Black)2 Pt(Fast Black)2 PtCl4(Fast Black)2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



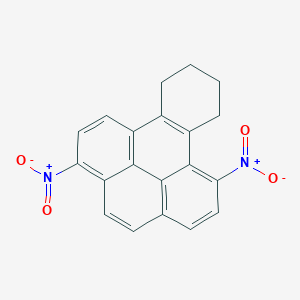
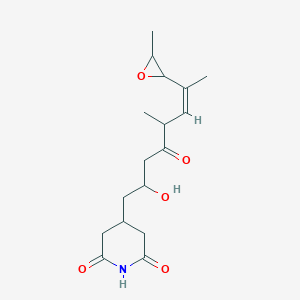
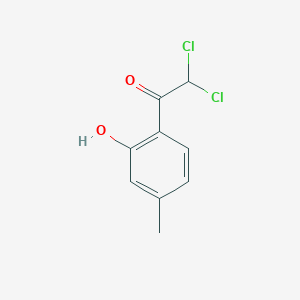
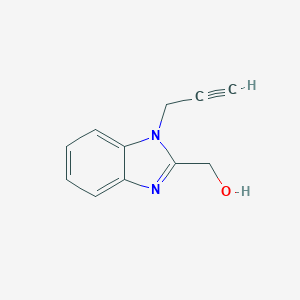
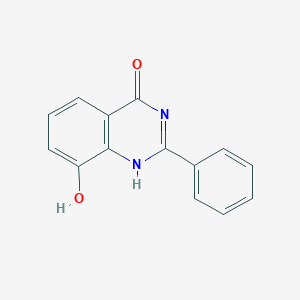
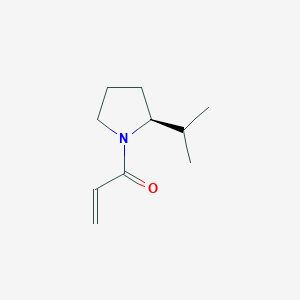

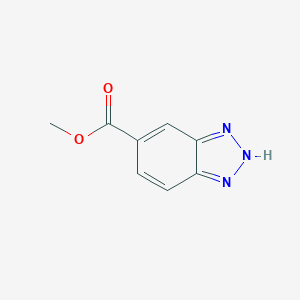
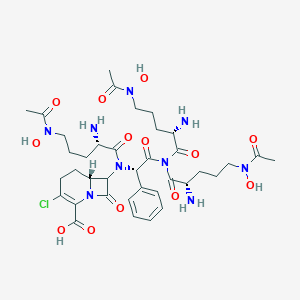
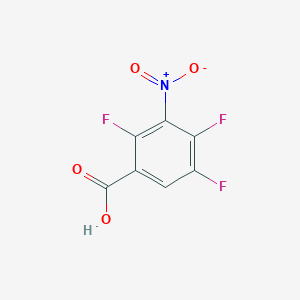
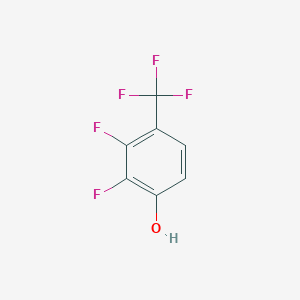
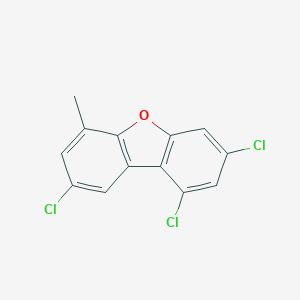
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
